N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide
CAS No.: 921915-83-5
Cat. No.: VC4926426
Molecular Formula: C17H17FN2O4S
Molecular Weight: 364.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921915-83-5 |
|---|---|
| Molecular Formula | C17H17FN2O4S |
| Molecular Weight | 364.39 |
| IUPAC Name | N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-fluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C17H17FN2O4S/c1-17(2)10-24-14-8-7-11(9-13(14)19-16(17)21)20-25(22,23)15-6-4-3-5-12(15)18/h3-9,20H,10H2,1-2H3,(H,19,21) |
| Standard InChI Key | QBGHIYOBBRWMGN-UHFFFAOYSA-N |
| SMILES | CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)NC1=O)C |
Introduction
Synthesis and Industrial Production
The synthesis of compounds with similar structures typically involves several steps, including reactions that require controlled conditions such as elevated temperatures and pH levels. Industrial production often employs continuous flow reactors to enhance efficiency and scalability, with purification techniques like crystallization and chromatography used to achieve high purity levels.
Potential Applications
While specific applications for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)-2-fluorobenzenesulfonamide are not detailed, compounds with similar structures are of interest in medicinal chemistry and materials science. The benzoxazepine core and sulfonamide group suggest potential biological activities, including antibacterial and anti-inflammatory effects.
Research Findings and Future Directions
Detailed interaction studies are necessary to determine the binding affinities and nature of interactions with biological targets. Similar compounds have shown promising biological activities, including potential applications in oncology and as antibacterial agents. Further research is needed to elucidate the full spectrum of biological effects and mechanisms of action for this specific compound.
Comparison with Related Compounds
Several compounds share structural similarities with N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)-2-fluorobenzenesulfonamide. For example, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-8-yl)-2,5-difluorobenzenesulfonamide exhibits promising biological activities, including potential applications in oncology. Another related compound, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)furan-2-carboxamide, has a molecular weight of 300.31 g/mol and a similar benzoxazepine structure .
Given the lack of specific information on N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)-2-fluorobenzenesulfonamide, further research and detailed studies are necessary to fully understand its properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume